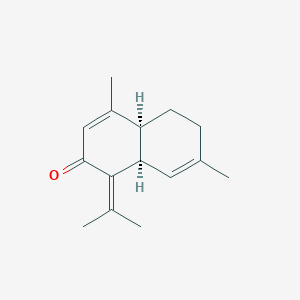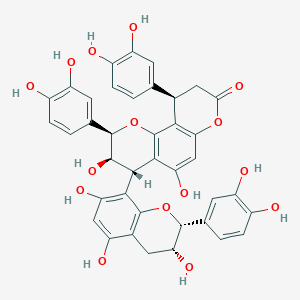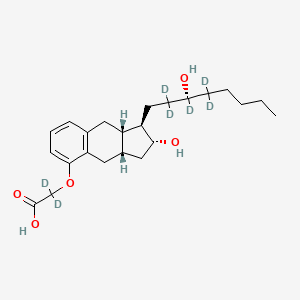
Plk1-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plk1-IN-8 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. PLK1 is often overexpressed in various cancers, making it a significant target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Plk1-IN-8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically proprietary and detailed in scientific literature and patents .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Plk1-IN-8 undergoes various chemical reactions, including phosphorylation and binding interactions with its target kinase. These reactions are crucial for its inhibitory activity .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Major Products Formed: The major product formed from the reactions involving this compound is the phosphorylated form of the target proteins, which leads to the inhibition of PLK1 activity and subsequent cell cycle arrest .
Applications De Recherche Scientifique
Plk1-IN-8 has a wide range of scientific research applications, particularly in the fields of cancer biology and drug development. It is used to study the role of PLK1 in cell cycle regulation and to develop targeted cancer therapies. Additionally, this compound is employed in preclinical studies to evaluate its efficacy and safety as an anticancer agent .
Mécanisme D'action
Plk1-IN-8 exerts its effects by selectively inhibiting PLK1, thereby blocking the cell cycle at the G2/M phase. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include the catalytic kinase domain and the polo-box domain of PLK1, which are essential for its function in mitosis .
Comparaison Avec Des Composés Similaires
Plk1-IN-8 is unique in its high selectivity and potency against PLK1 compared to other inhibitors. Similar compounds include BI2536, Volasertib, and Onvansertib, which also target PLK1 but may differ in their binding affinities, selectivity, and clinical efficacy .
Conclusion
This compound is a valuable compound in cancer research and therapy due to its potent inhibition of PLK1. Its unique properties and applications make it a significant tool for understanding cell cycle regulation and developing targeted cancer treatments.
Propriétés
Formule moléculaire |
C22H13N3O6S |
|---|---|
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
3-methyl-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C22H13N3O6S/c1-11-16(30-20-15-5-3-2-4-14(15)18(26)19(27)17(11)20)10-32-22-24-23-21(31-22)12-6-8-13(9-7-12)25(28)29/h2-9H,10H2,1H3 |
Clé InChI |
XASCCJQLYQZKKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C(=O)C(=O)C3=CC=CC=C32)CSC4=NN=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



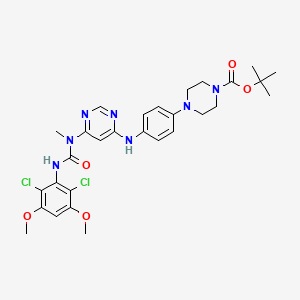
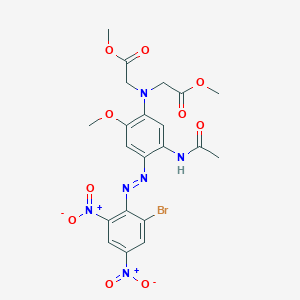
![2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid](/img/structure/B12379936.png)
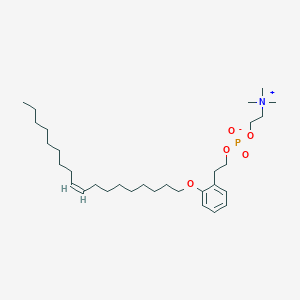
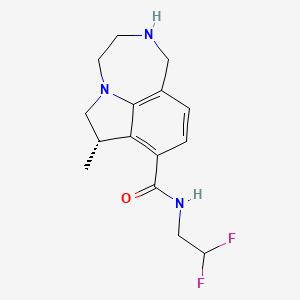


![1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate](/img/structure/B12379963.png)
